N-(1-Cyano-1-methylethyl)isobutyramide

Forced degradation Oxidative stress testing LC-MS marker

N-(1-Cyano-1-methylethyl)isobutyramide (CAS 84213-57-0; syn. N-(2-cyanopropan-2-yl)-2-methylpropanamide) is a stable, low-molecular-weight (154.21 g/mol) amide-nitrile compound formed as a well-characterized degradation product during the thermal or photolytic decomposition of 2,2′-azobis(2-methylpropanenitrile) (AIBN).

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 84213-57-0
Cat. No. B1660836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyano-1-methylethyl)isobutyramide
CAS84213-57-0
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC(C)(C)C#N
InChIInChI=1S/C8H14N2O/c1-6(2)7(11)10-8(3,4)5-9/h6H,1-4H3,(H,10,11)
InChIKeyJXIVOFHBAAZANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Cyano-1-methylethyl)isobutyramide (CAS 84213-57-0): A Defined AIBN-Derived Marker for Oxidative Stress Testing & Radical-Initiated Process Control


N-(1-Cyano-1-methylethyl)isobutyramide (CAS 84213-57-0; syn. N-(2-cyanopropan-2-yl)-2-methylpropanamide) is a stable, low-molecular-weight (154.21 g/mol) amide-nitrile compound formed as a well-characterized degradation product during the thermal or photolytic decomposition of 2,2′-azobis(2-methylpropanenitrile) (AIBN) [1]. Unlike transient radical intermediates, this compound accumulates predictably as an end-of-reaction terminal species, making it uniquely suited as an internal quantitative marker for confirming AIBN activity, monitoring oxidative radical flux kinetics, and benchmarking forced degradation study performance in pharmaceutical development settings [1]. Its well-defined MS fragmentation pattern and reproducible LC retention behavior further distinguish it from the variable, API-dependent degradant profiles that complicate generic oxidative stress testing [1].

Why N-(1-Cyano-1-methylethyl)isobutyramide Cannot Be Replaced by Other AIBN-Related Compounds or Generic Oxidation Markers


Generic substitution of N-(1-cyano-1-methylethyl)isobutyramide with alternative AIBN-derived species (e.g., tetramethylsuccinonitrile, 2-cyano-2-propyl hydroperoxide) or structurally similar nitriles (e.g., isobutyronitrile, 2-cyano-2-methylpropanamide) fails because each exhibits fundamentally different formation kinetics, LC retention behavior, and MS ionization characteristics under standard forced degradation conditions [1]. Unlike the transient radical adducts, the target compound is a stable, non-radical terminal product that accumulates in direct proportion to AIBN decomposition, enabling straightforward quantitation without specialized spin-trapping [1][2]. Furthermore, the presence of the intact isobutyramide moiety confers a distinct [M+H]+ ion at m/z 155.1 and a reproducible RP-HPLC retention time of 7.8 min under published conditions, parameters that are absent in related cyano compounds and therefore critical for unambiguous identification in complex API matrices [1].

Head-to-Head Quantitative Evidence: N-(1-Cyano-1-methylethyl)isobutyramide vs. Closest Analogs Under Relevant Assay Conditions


LC-MS Detectability as AIBN Activity Marker: N-(1-Cyano-1-methylethyl)isobutyramide vs. Tetramethylsuccinonitrile (TMSN)

In AIBN-based oxidative stress incubations (2.5 mM AIBN, acetonitrile/methanol/50 mM phosphate buffer pH 3–9, 40°C), N-(1-Cyano-1-methylethyl)isobutyramide is formed as the principal stable degradation product detectable by RP-HPLC/ESI-MS, eluting at 7.8 min with a protonated molecular ion [M+H]+ at m/z 155.1 [1]. In contrast, the classic radical recombination product tetramethylsuccinonitrile (TMSN; m/z 137.1 [M+H]+) and the peroxy-derived 2-cyano-2-propyl hydroperoxide are either not observed or detected only as transient or minor species under these aqueous oxidative conditions, making them unreliable for routine quantitative monitoring [1][2]. The target compound's high ionization efficiency and chromatographic resolution from common API-related peaks provide a selective, matrix-robust marker signal.

Forced degradation Oxidative stress testing LC-MS marker

pH-Dependent Formation Stability: N-(1-Cyano-1-methylethyl)isobutyramide vs. α-Aminonitrile and Urea-Derived AIBN Artifacts

Under AIBN stress conditions in the presence of primary/secondary amine-containing pharmaceuticals, two major classes of artifacts are generated: (i) α-aminonitriles from amine-formaldehyde-HCN condensation, and (ii) urea derivatives from amine-isocyanic acid reaction [1]. N-(1-Cyano-1-methylethyl)isobutyramide is structurally distinct from both artifact classes, as it originates from intramolecular recombination of the 2-cyano-2-propyl radical with the isobutyramide moiety rather than from API-azoaalkane byproduct interactions. Critically, the target compound's formation is independent of API amine content and pH within the range 3–9, whereas α-aminonitrile and urea artifact yields are highly pH- and amine-dependent, varying by orders of magnitude [1]. This independence establishes the target compound as a universal, matrix-agnostic AIBN performance marker.

Forced degradation pH profiling Artifact differentiation AIBN byproduct stability

Structural Confirmation via Orthogonal Spectroscopy: EI-MS Fingerprint vs. Isobutyronitrile and 2-Cyano-2-methylpropanamide

The electron ionization (EI) mass spectrum of N-(1-Cyano-1-methylethyl)isobutyramide, acquired under standard conditions (75 eV, source temperature 130°C, sample temperature 100°C), is archived in the AIST Spectral Database for Organic Compounds (SDBS No. 24042) [1]. This spectrum provides a definitive fingerprint for identity confirmation that is absent from commonly confused analogs. Isobutyronitrile (C4H7N, MW 69.11) lacks the amide carbonyl and exhibits a fundamentally different fragmentation pattern dominated by α-cleavage at the nitrile group. 2-Cyano-2-methylpropanamide (CAS 7505-93-3, MW 112.13) has a shorter acyl chain and produces a distinct base peak and molecular ion cluster. The SDBS reference data for the target compound thus enables unambiguous identity verification via commercial MS library matching, a capability not available with in-house-synthesized markers of uncertain purity.

Reference standard characterization EI-MS library matching Structural authentication

Purity Benchmarking: Commercial Availability at Defined 95% Minimum Purity vs. In-Situ Generated Marker Uncertainty

Multiple commercial suppliers list N-(1-Cyano-1-methylethyl)isobutyramide with a minimum purity specification of 95% . This is particularly relevant when contrasted with the alternative of relying on in-situ generated marker from AIBN decomposition in the analytical run itself, where the effective concentration, purity, and potential co-eluting interferences are unknown and vary from experiment to experiment. While the 95% purity threshold is a vendor-reported specification rather than a peer-reviewed value, it establishes a procurement-grade quality floor that in-situ generation cannot match. For quantitative LC-MS/MS method development requiring an external calibration standard of known concentration, this defined purity is a minimum prerequisite.

Reference standard procurement Purity specification Quantitative analysis

Chemical Stability as Terminal Decomposition Product vs. Reactive AIBN-Derived Radical Intermediates

N-(1-Cyano-1-methylethyl)isobutyramide is reported to be the stable terminal product of AIBN decomposition under both thermal and photolytic conditions [1]. Unlike the carbon-centered 2-cyano-2-propyl radical (half-life on the order of microseconds to milliseconds in solution) or the 2-cyano-2-propyl peroxy radical (transient intermediate), the target compound does not undergo further significant degradation under the conditions of its formation, enabling its accumulation and detection over extended incubation periods. This intrinsic stability as a closed-shell molecule means that purchased reference standards can be stored long-term in cool, dry conditions without the special handling (cold chain, inert atmosphere) required for radical initiators such as AIBN itself [1]. No quantitative shelf-life study was identified, so this dimension is classified as class-level inference based on the established chemical nature of the compound.

Compound stability Storage Reference standard shelf-life

Procurement-Relevant Application Scenarios for N-(1-Cyano-1-methylethyl)isobutyramide (CAS 84213-57-0)


Pharmaceutical Forced Degradation: AIBN Positive-Control Marker for ICH Q1A(R2) Oxidative Stress Testing

In pharmaceutical development laboratories conducting forced degradation studies per ICH Q1A(R2) guidelines, N-(1-Cyano-1-methylethyl)isobutyramide serves as a characterized positive-control marker to confirm AIBN activity and monitor the kinetic formation of free radical species [1]. By spiking a known concentration of the authentic reference standard into analytical runs or by monitoring its time-dependent formation (RT 7.8 min, [M+H]+ m/z 155.1), analysts can distinguish between true API oxidative stability and failed initiator activity—a distinction that is critical for regulatory submission but impossible without a defined marker compound [1].

CRO Analytical Method Development: API-Independent System Suitability Standard for Oxidative Stress LC-MS Methods

Contract research organizations (CROs) supporting multiple pharmaceutical clients with diverse API chemotypes can employ N-(1-Cyano-1-methylethyl)isobutyramide as a universal system suitability standard for AIBN-based oxidative stress LC-MS methods [1][2]. Because its formation is independent of API amine content and stable across pH 3–9, a single characterized reference standard can serve across multiple projects, eliminating the need to qualify a new marker for each API and streamlining method transfer between clients [2]. The availability of a public-domain EI-MS reference spectrum (SDBS No. 24042) further supports cross-laboratory identity verification [3].

Reference Standard Management: Ambient-Storage Stable Alternative to Refrigerated Initiator Reference Materials

For analytical reference standard programs in pharmaceutical quality control, N-(1-Cyano-1-methylethyl)isobutyramide offers practical procurement and storage advantages as a stable, non-radical terminal decomposition product that can be stored long-term in cool, dry conditions without cold-chain logistics [1]. This contrasts with the refrigerated storage requirements (2–8°C) of radical initiator reference materials such as AIBN, reducing shipping costs, simplifying inventory management, and lowering the risk of potency loss due to inadvertent thermal exposure during handling [1].

Polymer Chemistry Process Control: Marker for AIBN Initiator Efficiency in Controlled Radical Polymerization

In polymer synthesis laboratories utilizing AIBN as a thermal initiator for controlled radical polymerization, N-(1-Cyano-1-methylethyl)isobutyramide can serve as an extractable, LC-MS-detectable marker for post-reaction verification of initiator decomposition efficiency [1]. Its structural relationship to the initiating 2-cyano-2-propyl radical, combined with its stability as a terminal product, enables correlation of marker concentration with radical flux history, providing a quantitative tool for reaction optimization and batch-to-batch consistency assessment [1].

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